
DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:1/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.
Applications De Recherche Scientifique
Metabolomic Profiling in Lung Carcinoma
A study utilized untargeted metabolomics based on ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) to identify metabolic changes in mice during lung carcinoma development. The research identified dysregulated metabolites involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid, which could serve as potential diagnostic indicators. This suggests a role for DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0) in the study of metabolic alterations associated with lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Lipidomic Profiling and Hypertension
A comprehensive plasma lipidomic profile was conducted in a study involving Mexican American families to understand the connection between hypertension and lipid metabolism. The research highlighted the significant association of diacylglycerols, including specific lipid species like DG 16:0/22:5 and DG 16:0/22:6, with various blood pressure metrics and the liability of hypertension. This highlights the potential use of DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0) in studying hypertension-related lipidomic alterations (Kulkarni et al., 2013).
Propriétés
Formule moléculaire |
C41H70O5 |
|---|---|
Poids moléculaire |
643 g/mol |
Nom IUPAC |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13-14,16-18,20-21,24,26,39,42H,3-10,12,15,19,22-23,25,27-38H2,1-2H3/b13-11-,16-14-,18-17-,21-20-,26-24-/t39-/m0/s1 |
Clé InChI |
IEGKTGQMTJQYNI-BBXHSGSRSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




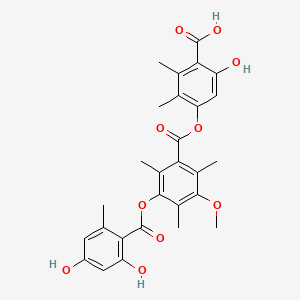

![4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1243110.png)
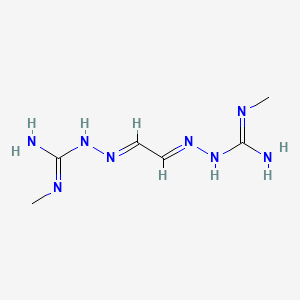
![4-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B1243113.png)
![N'-[(1E)-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)methylene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1243114.png)
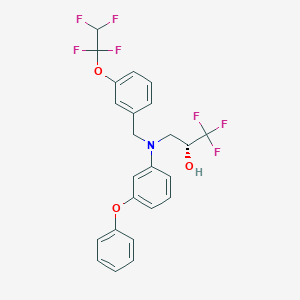
![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)
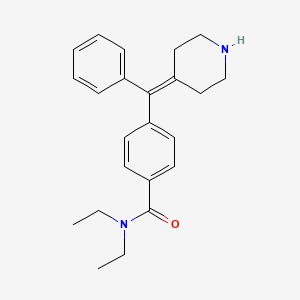
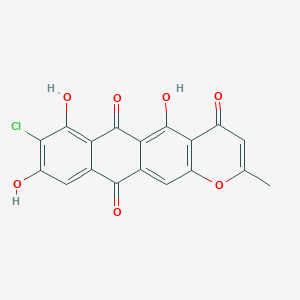
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)
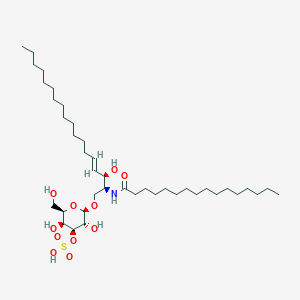
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)